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Compound of Interest

Compound Name: Mecarbinate

Cat. No.: B001138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Mecarbinate (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in

pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with

reported anti-hepatitis C virus (HCV) activity.[1][2][3] The following sections detail the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Mecarbinate,

along with the experimental protocols for these analyses.

Data Presentation
The spectroscopic data for Mecarbinate is summarized in the tables below, providing a clear

and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Predicted

1.30 - 1.45 Triplet 3H -CH₂-CH₃

2.40 - 2.50 Singlet 3H 2-CH₃

3.60 - 3.70 Singlet 3H N-CH₃

4.25 - 4.40 Quartet 2H -CH₂-CH₃

6.70 - 6.80 Doublet of doublets 1H Ar-H (C6-H)

6.90 - 7.00 Doublet 1H Ar-H (C4-H)

7.20 - 7.30 Doublet 1H Ar-H (C7-H)

8.00 - 9.00 Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (ppm) Assignment

Predicted

10 - 15 2-CH₃

15 - 20 -CH₂-CH₃

30 - 35 N-CH₃

60 - 65 -CH₂-CH₃

100 - 105 C3

105 - 110 C7

110 - 115 C4

115 - 120 C6

130 - 135 C3a

140 - 145 C7a

150 - 155 C2

155 - 160 C5

165 - 170 C=O

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Predicted

3200 - 3550 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1690 - 1630 Strong C=O stretch (ester)

1600 - 1450 Medium to Strong C=C stretch (aromatic)

1320 - 1210 Strong C-O stretch (ester)

1200 - 1000 Medium C-N stretch

900 - 675 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

234.112488 87.23 [M+H]⁺ (Molecular Ion)

206.081100 29.04 [M+H - C₂H₄]⁺

188.070236 100.00 [M+H - C₂H₅OH]⁺

162.090683 38.04 Further fragmentation

161.082764 33.74 Further fragmentation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Mecarbinate.

NMR Spectroscopy
Sample Preparation: A sample of Mecarbinate (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AM-300 spectrometer or

equivalent.

¹H NMR Parameters:

Frequency: 300 MHz

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Parameters:

Frequency: 75 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of Mecarbinate is finely

ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is

then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent

or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.
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Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Preparation: A dilute solution of Mecarbinate is prepared by dissolving a small amount

of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration

of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such

as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization

source (e.g., Electrospray Ionization - ESI).

Parameters (LC-MS/ESI):

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Mass Range: m/z 50-500

Visualization
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like Mecarbinate.

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Solid Mecarbinate Sample

Dissolve in
Deuterated Solvent Grind with KBr Dissolve in

Volatile Solvent

NMR Spectrometer
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Process NMR Data
(Chemical Shifts, Integration)

Process IR Data
(Wavenumbers, Intensity)

Process MS Data
(m/z, Fragmentation)

Structure Elucidation
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Caption: Workflow for Spectroscopic Analysis of Mecarbinate.

Logical Relationship of Spectroscopic Techniques for
Structural Elucidation
The following diagram illustrates the complementary nature of NMR, IR, and MS in determining

the structure of an organic molecule.
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Caption: Logic of Structural Elucidation using Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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